molecular formula C11H8F3NO B13720543 alpha-(Trifluoromethyl)quinoline-6-methanol

alpha-(Trifluoromethyl)quinoline-6-methanol

Cat. No.: B13720543
M. Wt: 227.18 g/mol
InChI Key: GPWFGVJGFGBOTD-UHFFFAOYSA-N
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Description

Alpha-(Trifluoromethyl)quinoline-6-methanol: is a fluorinated quinoline derivative. The incorporation of a trifluoromethyl group into the quinoline structure enhances its biological activity and provides unique properties.

Chemical Reactions Analysis

Types of Reactions: Alpha-(Trifluoromethyl)quinoline-6-methanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted quinolines, quinoline N-oxides, and dihydroquinoline derivatives .

Mechanism of Action

The mechanism of action of alpha-(Trifluoromethyl)quinoline-6-methanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, leading to increased potency and selectivity. The compound can inhibit enzymes and disrupt cellular processes, making it a valuable tool in drug development .

Comparison with Similar Compounds

Uniqueness: Alpha-(Trifluoromethyl)quinoline-6-methanol is unique due to its specific substitution pattern and the presence of the trifluoromethyl group, which enhances its biological activity and chemical stability. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C11H8F3NO

Molecular Weight

227.18 g/mol

IUPAC Name

2,2,2-trifluoro-1-quinolin-6-ylethanol

InChI

InChI=1S/C11H8F3NO/c12-11(13,14)10(16)8-3-4-9-7(6-8)2-1-5-15-9/h1-6,10,16H

InChI Key

GPWFGVJGFGBOTD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)C(C(F)(F)F)O)N=C1

Origin of Product

United States

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